molecular formula C16H19N3O7 B12455375 (1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B12455375
M. Wt: 365.34 g/mol
InChI Key: CWEDSANIEIYMDC-QWHCGFSZSA-N
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Description

(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a nitrophenoxy group, and a hydrazinecarbonyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Nitrophenoxy Group: This step involves the nitration of phenol followed by etherification to introduce the nitrophenoxy group.

    Acetylation and Hydrazinecarbonyl Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the hydrazinecarbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    Caffeine: An alkaloid with a purine structure.

Uniqueness

(1R,2S)-2-{N’-[2-(4-NITROPHENOXY)ACETYL]HYDRAZINECARBONYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a cyclohexane ring, nitrophenoxy group, and hydrazinecarbonyl moiety. This combination of functional groups provides a distinct set of chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C16H19N3O7

Molecular Weight

365.34 g/mol

IUPAC Name

(1R,2S)-2-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H19N3O7/c20-14(9-26-11-7-5-10(6-8-11)19(24)25)17-18-15(21)12-3-1-2-4-13(12)16(22)23/h5-8,12-13H,1-4,9H2,(H,17,20)(H,18,21)(H,22,23)/t12-,13+/m0/s1

InChI Key

CWEDSANIEIYMDC-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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